4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
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Overview
Description
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is a chemical compound with the molecular formula C5H8N4O2 and a molecular weight of 156.14 g/mol It is characterized by the presence of a tetrazole ring, a five-membered ring containing four nitrogen atoms, attached to a butanoic acid chain
Mechanism of Action
Target of Action
It’s known that tetrazolic acids, a group to which this compound belongs, often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that tetrazolic acids can form hydrogen bonds with amino acids, which can influence the binding energy of the compound .
Biochemical Pathways
Tetrazolic acids have been shown to form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids .
Pharmacokinetics
It’s known that tetrazolic acids can undergo n-glucuronidation, a common metabolic process .
Result of Action
Compounds with similar structures have been shown to have significant binding modes with docking scores ranging from –92 to –103 kcal/mol .
Action Environment
It’s known that the compound should be stored under inert gas and away from air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid typically involves the reaction of a precursor compound with sodium azide and ammonium chloride in an anhydrous solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 30 minutes, followed by the addition of the precursor compound. The mixture is then refluxed at 120°C for 18-20 hours . After cooling to room temperature, the solution is acidified with hydrochloric acid, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing rings.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazoles.
Scientific Research Applications
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-5-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of butanoic acid.
5-(4-carboxyphenyl)-1H-tetrazole: Another tetrazole derivative with a carboxyphenyl group.
Uniqueness
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is unique due to its specific combination of a tetrazole ring and a butanoic acid chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c10-5(11)3-1-2-4-6-8-9-7-4/h1-3H2,(H,10,11)(H,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQGOMCBXAJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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